Cas no 24400-58-6 (6-Chloro-3-phenylbenzo[c]isoxazole)
6-Chloro-3-phenylbenzo[c]isoxazole Chemical and Physical Properties
Names and Identifiers
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- 6-Chloro-3-phenylbenzo[c]isoxazole
- 6-chloro-3-phenyl-2,1-benzisoxazole
- 24400-58-6
- 6-CHLORO-3-PHENYL-2,1-BENZOXAZOLE
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- Inchi: 1S/C13H8ClNO/c14-10-6-7-11-12(8-10)15-16-13(11)9-4-2-1-3-5-9/h1-8H
- InChI Key: NUTYACOPMRCCDT-UHFFFAOYSA-N
- SMILES: ClC1C=CC2C(C=1)=NOC=2C1C=CC=CC=1
Computed Properties
- Exact Mass: 229.0294416g/mol
- Monoisotopic Mass: 229.0294416g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 26Ų
6-Chloro-3-phenylbenzo[c]isoxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM124576-1g |
6-chloro-3-phenylbenzo[c]isoxazole |
24400-58-6 | 95% | 1g |
$354 | 2021-08-05 | |
| Chemenu | CM124576-1g |
6-chloro-3-phenylbenzo[c]isoxazole |
24400-58-6 | 95% | 1g |
$515 | 2024-07-28 |
6-Chloro-3-phenylbenzo[c]isoxazole Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 6-Chloro-3-phenylbenzo[c]isoxazole
Introduction to 6-Chloro-3-phenylbenzo[c]isoxazole (CAS No. 24400-58-6)
6-Chloro-3-phenylbenzo[c]isoxazole, with the CAS number 24400-58-6, is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzoisoxazoles, which are known for their diverse biological activities, including anti-inflammatory, anticonvulsant, and anticancer properties. The unique structure of 6-Chloro-3-phenylbenzo[c]isoxazole makes it a valuable candidate for various therapeutic applications.
The molecular formula of 6-Chloro-3-phenylbenzo[c]isoxazole is C14H9ClN2O, and its molecular weight is approximately 256.7 g/mol. The compound features a benzoisoxazole core with a chlorine substituent at the 6-position and a phenyl group at the 3-position. This specific arrangement of functional groups imparts unique chemical and biological properties to the molecule, making it an interesting target for both academic and industrial research.
In recent years, there has been a growing interest in the development of novel therapeutic agents derived from benzoisoxazoles. Studies have shown that 6-Chloro-3-phenylbenzo[c]isoxazole exhibits potent anti-inflammatory activity, which is attributed to its ability to inhibit key enzymes involved in the inflammatory response. For instance, research published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits cyclooxygenase (COX) enzymes, which are crucial in the production of prostaglandins, key mediators of inflammation.
Beyond its anti-inflammatory properties, 6-Chloro-3-phenylbenzo[c]isoxazole has also shown promise as an anticonvulsant agent. A study conducted by researchers at the University of California found that this compound significantly reduced seizure activity in animal models of epilepsy. The mechanism behind this effect is thought to involve modulation of ion channels and neurotransmitter systems in the brain, which are known to play a role in seizure disorders.
In the realm of cancer research, 6-Chloro-3-phenylbenzo[c]isoxazole has been investigated for its potential as an anticancer agent. Preclinical studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, including those derived from breast, lung, and colon cancers. The anticancer activity of 6-Chloro-3-phenylbenzo[c]isoxazole is believed to be mediated through multiple mechanisms, such as induction of apoptosis and inhibition of cell proliferation.
The synthesis of 6-Chloro-3-phenylbenzo[c]isoxazole has been extensively studied and optimized to improve yield and purity. Common synthetic routes involve the condensation of appropriate precursors followed by cyclization reactions. One widely used method involves the reaction of 2-chlorobenzoyl chloride with phenylhydrazine hydrochloride in the presence of a base, followed by cyclization under acidic conditions to form the desired benzoisoxazole ring.
The physical properties of 6-Chloro-3-phenylbenzo[c]isoxazole, such as its melting point (175-177°C) and solubility in organic solvents like ethanol and dimethyl sulfoxide (DMSO), make it suitable for various pharmaceutical formulations. These properties are crucial for ensuring stability and bioavailability when developing drug candidates based on this compound.
In conclusion, 6-Chloro-3-phenylbenzo[c]isoxazole (CAS No. 24400-58-6) is a versatile compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive target for further investigation and development as a therapeutic agent. Ongoing research continues to uncover new insights into the mechanisms underlying its effects, paving the way for innovative treatments in areas such as inflammation, epilepsy, and cancer.
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